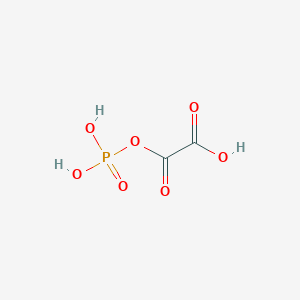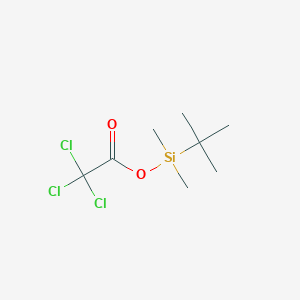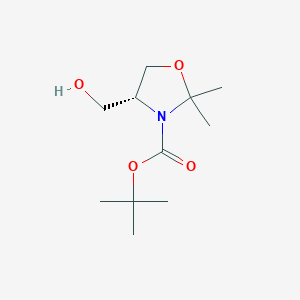
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride” is a chemical compound with the molecular formula C11H20Cl2N2O21. It is offered by various chemical suppliers21.
Synthesis Analysis
The specific synthesis process for “(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride” is not readily available in the search results. However, there are related studies on the synthesis of pyridin-2-yl compounds34. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols4.Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C11H18N2O2.2ClH/c1-3-14-11(9-12,15-4-2)10-6-5-7-13-8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H1. This provides a standardized way to represent the compound’s molecular structure.
Chemical Reactions Analysis
Specific chemical reactions involving “(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride” are not found in the search results. However, related pyridin-2-yl compounds have been synthesized using various chemical reactions4.Physical And Chemical Properties Analysis
The molecular weight of “(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride” is 283.19 g/mol1. Other specific physical and chemical properties are not readily available in the search results.Safety And Hazards
Specific safety and hazard information for this compound is not readily available in the search results. It’s always important to handle all chemical compounds with appropriate safety measures.
Orientations Futures
The future directions for this compound are not readily available in the search results. However, related pyridin-2-yl compounds have been studied for their potential biological activities, indicating possible future research directions5.
Propriétés
IUPAC Name |
(2,2-diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-3-14-11(9-12,15-4-2)10-6-5-7-13-8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKETXLJBXGPTOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[NH3+])(C1=C[NH+]=CC=C1)OCC.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)
![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)